2-Keto-4-mercaptobutyric acid
Overview
Description
Synthesis Analysis
2-Keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . 2-Keto acid pathways have high potential for novel metabolic routes with high productivity . In a study, the bioconversion of 4-hydroxy-2-keto acid derivatives via aldol condensation of formaldehyde and pyruvate has been demonstrated .Molecular Structure Analysis
The molecular structure of 2-Keto-4-mercaptobutyric acid is represented by the formula C4H6O3S. Further details about its structure can be found in various chemical databases .Chemical Reactions Analysis
2-Keto-4-mercaptobutyric acid can undergo various chemical reactions. For instance, it can undergo keto-enol tautomerism . In addition, it can be involved in the synthesis of value-added chemicals from formaldehyde .Scientific Research Applications
Metabolic Pathways and Fuel Metabolism
2-Keto-4-mercaptobutyric acid plays a role in metabolic pathways related to starvation and diabetes. Cahill (2006) discusses the metabolism of keto acids, highlighting their importance in fuel metabolism during prolonged starvation and their potential therapeutic implications in conditions like stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).
Biochemical Synthesis
Dhande, Xiong, and Zhang (2012) explore the biochemical synthesis of keto acids, including those structurally related to 2-keto-4-mercaptobutyric acid, emphasizing their potential in renewable production from glucose (Dhande, Xiong, & Zhang, 2012).
Spectroscopic Studies and Chemical Properties
Mohammed et al. (2020) examine the chemical properties and spectroscopic behavior of compounds related to 2-keto-4-mercaptobutyric acid, focusing on keto-enol tautomerism and its implications in different solvents (Mohammed et al., 2020).
Quantum Dots and Nanotechnology
Ma et al. (2013) demonstrate the application of mercapto acids, closely related to 2-keto-4-mercaptobutyric acid, in the synthesis of CdTe quantum dots, highlighting the impact of molecular structure on the optical properties of quantum dots (Ma, Fang, Bai, & Guo, 2013).
Renewable Chemical Production
Luo, Yu, Zeng, and Zhou (2021) discuss the production of keto acids, including 2-keto-4-mercaptobutyric acid, via biochemical synthesis, comparing it with chemical synthesis routes. This work emphasizes the potential for green production of these compounds (Luo, Yu, Zeng, & Zhou, 2021).
Medical and Therapeutic Implications
Krause, Blombach, and Eikmanns (2010) explore the use of 2-keto acids, similar to 2-keto-4-mercaptobutyric acid, in metabolic engineering for the production of therapeutic agents, highlighting their medical significance (Krause, Blombach, & Eikmanns, 2010).
NMR Spectroscopy and Protein Studies
Kerfah et al. (2015) focus on the isotopic labeling of methyl groups in proteins, which includes compounds like 2-keto-4-mercaptobutyric acid, to facilitate structural analysis via NMR spectroscopy (Kerfah et al., 2015).
Biofuel Production
Shen and Liao (2008) research the use of keto acids in the production of biofuels, demonstrating how keto-acid pathways can be utilized in microorganisms for the generation of sustainable energy sources (Shen & Liao, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-oxo-4-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-3(1-2-8)4(6)7/h8H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIDQKYCHSXXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195408 | |
Record name | 2-Keto-4-mercaptobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Keto-4-mercaptobutyric acid | |
CAS RN |
4273-28-3 | |
Record name | 4-Mercapto-2-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4273-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Keto-4-mercaptobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Keto-4-mercaptobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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